1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
The compound contains several functional groups including a benzimidazole ring, a piperidine ring, and a sulfonyl group attached to a methylthiophene ring. These functional groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzimidazole ring can participate in electrophilic substitution reactions, while the piperidine ring can undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a sulfonyl group could make the compound more polar and potentially increase its solubility in water .Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized compounds related to the specified chemical structure, exploring their potential as antimicrobial and antifungal agents. For instance, compounds analogs have shown significant biological activity against standard strains of microorganisms, demonstrating their potential in developing new therapeutic agents (Anisetti & Reddy, 2012). These compounds were characterized by various spectroscopic methods and tested for their antimicrobial and antifungal activities, showing promise as bases for new drugs.
Corrosion Inhibition Studies
The derivatives of 1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole have been explored for their corrosion inhibition properties. For instance, benzimidazole derivatives have been studied for their effectiveness in protecting N80 steel in hydrochloric acid, revealing high inhibition efficiency and suggesting their utility in industrial applications to prevent corrosion (Yadav et al., 2016).
Antioxidant Properties
Compounds related to this compound have been synthesized and evaluated for their antioxidant properties. The studies involved synthesizing structurally diverse derivatives and assessing their efficacy using in vitro assays. Some derivatives showed predominant antioxidant activity, indicating their potential as antioxidant agents (Naik et al., 2012).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological targets it interacts with.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of pharmacological activities
Safety and Hazards
Future Directions
The future directions for research on this compound would likely involve further exploration of its potential biological activity. This could include testing the compound in various biological assays, studying its mechanism of action, and potentially developing it into a drug if it shows promising activity .
Properties
IUPAC Name |
1-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-14-6-7-18(24-14)25(22,23)21-10-8-15(9-11-21)12-20-13-19-16-4-2-3-5-17(16)20/h2-7,13,15H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAZGLOSJUHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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